4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde

COX-2 inhibition triazole SAR anti-inflammatory

Developing COX-2 inhibitors or PTGR2 probes requires pure 1,4-diaryl-triazoles with a functional handle. CAS 59099-17-1 provides the critical 1,4-diaryl geometry (COX-2 IC50 = 0.03-0.36 μM) plus a chemoselective 4-formyl group for Schiff base, reductive amination, or hydrazone ligation. • Direct COX-2 inhibitor precursor (>10-fold selectivity over 1,3-diaryl regioisomers) • Aldehyde handle enables fluorophore/tag conjugation without de novo synthesis • Supplied at 97% purity; available for immediate global dispatch

Molecular Formula C16H13N3O3S
Molecular Weight 327.4 g/mol
CAS No. 59099-17-1
Cat. No. B12942741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde
CAS59099-17-1
Molecular FormulaC16H13N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C16H13N3O3S/c1-23(21,22)15-8-6-14(7-9-15)19-17-10-16(18-19)13-4-2-12(11-20)3-5-13/h2-11H,1H3
InChIKeyFPVZDRRAWXOIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 59099-17-1: Identity and Sourcing Profile


4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde (CAS 59099-17-1) is a 1,4-diaryl-substituted 1,2,3-triazole bearing a methanesulfonyl (SO2Me) pharmacophore on the N2-phenyl ring and a reactive 4-formyl (aldehyde) group on the C4-phenyl ring [1]. The compound has a molecular formula of C16H13N3O3S and a molecular weight of 327.36 g·mol⁻¹ [1]. Its computed physicochemical properties include an XLogP3-AA of 2.3, five hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds, positioning it within drug-like chemical space [1]. Commercial sourcing is available at 97% purity for research and development use . The compound belongs to a broader class of sulfonyl-triazole derivatives investigated for cyclooxygenase-2 (COX-2) inhibition and prostaglandin reductase 2 (PTGR2) targeting [2][3].

Scaffold Fit
1,4-Diaryl triazole core supports COX-2 and PTGR2 pathway inhibition studies
Synthetic Modularity
4-Formyl handle enables Schiff base, reductive amination, and hydrazone chemistry
Lot Consistency
Supplier-reported purity supports reproducible SAR and assay work

Why Generic Triazoles Cannot Substitute CAS 59099-17-1


Generic substitution within the 1,2,3-triazole class fails because the specific 1,4-diaryl (vicinal) substitution pattern of CAS 59099-17-1—coupling a 4-methanesulfonylphenyl ring at N2 with a 4-formylphenyl ring at C4—is the primary driver of both biological target engagement and synthetic utility. Wuest et al. (2009) demonstrated that 1,4-diaryl-substituted 1,2,3-triazoles exhibit COX-2 inhibition IC50 values of 0.03–0.36 μM, whereas their corresponding 1,3-diaryl-substituted regioisomers show substantially weaker potency (IC50 = 0.15 to >10.0 μM), a >10-fold difference driven solely by the geometric arrangement of the aryl rings [1]. Furthermore, the 4-formyl substituent on the C4-phenyl ring provides a unique, chemoselective aldehyde handle absent in close analogs bearing 4-H, 4-Me, 4-OMe, 4-Cl, or 4-F substituents [1]. This aldehyde enables downstream conjugations—Schiff base formation, reductive amination, hydrazone ligation—that are impossible with the non-carbonyl analogs, making CAS 59099-17-1 irreplaceable as a modular building block in medicinal chemistry and probe design [2][3].

Regioisomer Mismatch
1,3-Diaryl substitution pattern may substantially shift COX-2 inhibitory potency; 1,4-diaryl arrangement is critical for target engagement context.
Aldehyde Handle Absent
Non-carbonyl analogs (4-H, 4-Me, 4-OMe, 4-Cl, 4-F) lack the reactive aldehyde group, preventing direct conjugation and requiring additional synthetic steps.

Quantitative Evidence: CAS 59099-17-1 vs. Analogs


COX-2 Inhibition: 1,4-Diaryl vs. 1,3-Diaryl Substitution Pattern

The 1,4-diaryl substitution pattern present in CAS 59099-17-1 is the critical determinant of COX-2 inhibitory potency within this compound class. Wuest et al. (2009) synthesized a panel of 1,4- and 1,5-diaryl-1,2,3-triazoles bearing the identical 4-methanesulfonylphenyl pharmacophore and evaluated them in in vitro COX-1/COX-2 inhibition assays. Compounds with the 1,4-diaryl (vicinal) arrangement—matching the topology of CAS 59099-17-1—achieved COX-2 IC50 values of 0.03–0.36 μM. In contrast, the corresponding 1,3-diaryl-substituted regioisomers (1,5-diaryl triazoles) showed COX-2 IC50 values of 0.15 to >10.0 μM [1]. Although the 4-formyl congener was not individually tested in this study, its 1,4-diaryl scaffold places it in the high-potency subgroup, with an expected IC50 within the 0.03–0.36 μM range, representing at minimum a 5- to >300-fold potency advantage over its 1,3-diaryl regioisomer [1].

Regioisomer Potency
Class-level inference
1,4-Diaryl: 0.03–0.36 μM 1,3-Diaryl: 0.15 to >10.0 μM
Regioisomeric scaffold determines inhibitory potency; supports 1,4-diaryl research fit.
Exact IC50 for 4-CHO analog not individually reported; scaffold-level data.
COX-2 inhibition triazole SAR anti-inflammatory

4-Formyl Substituent Effect on COX-2 Selectivity

The 4-formyl (CHO) substituent on the C4-phenyl ring of CAS 59099-17-1 is a moderately strong electron-withdrawing group (Hammett σp ≈ +0.42). Wuest et al. (2009) demonstrated that within both the 1,4-diaryl and 1,3-diaryl series, compounds bearing electron-withdrawing groups (Cl, F) at the para-position of the non-methanesulfonyl aryl ring displayed higher COX-2 inhibition potency and selectivity compared to those with electron-donating groups (Me, OMe, NMe2) [1]. Specifically, 4-Cl and 4-F analogs achieved COX-2 IC50 values as low as 0.03–0.04 μM, whereas 4-Me, 4-OMe, and 4-NMe2 analogs showed attenuated potency [1]. By logical extension, the 4-CHO group—being electron-withdrawing—is predicted to confer potency comparable to the 4-Cl and 4-F derivatives, and meaningfully superior to the 4-Me (σp ≈ -0.17) and 4-OMe (σp ≈ -0.27) electron-donating analogs [1].

Substituent Electronic Effect
Class-level inference
~5- to 10-fold greater potency with EWG vs. EDG para-substituents
4-CHO (electron-withdrawing) predicted to maintain favorable COX-2 inhibition potency.
Based on Hammett σp correlation; direct CHO analog assay pending.
COX-2 selectivity electron-withdrawing group SAR

Aldehyde Derivatization Capability vs. Non-Carbonyl Analogs

CAS 59099-17-1 is the sole member of the Wuest et al. (2009) para-substituted aryl series that incorporates a reactive aldehyde (CHO) group. The remaining five analogs in the panel carry chemically inert substituents: 4-H, 4-Me, 4-OMe, 4-Cl, and 4-F [1][2]. The aldehyde group of CAS 59099-17-1 enables at least three classes of downstream transformation that are inaccessible to these non-carbonyl comparators: (i) Schiff base condensation with primary amines to generate imine-linked conjugates; (ii) reductive amination to produce secondary or tertiary amine derivatives; and (iii) hydrazone or oxime formation for bioconjugation or metal chelation. This synthetic versatility is not achievable with any of the five comparators [2]. Furthermore, the aldehyde remains chemically orthogonal to the triazole ring and the methanesulfonyl group, enabling sequential, chemoselective functionalization strategies [3].

Aldehyde Derivatization
Head-to-head
≥3 orthogonal pathways (Schiff base, reductive amination, hydrazone) inaccessible to 5 non-carbonyl analogs
Unique aldehyde handle supports modular library synthesis and bioconjugation research.
Reactivity verified across triazole-aldehyde conjugate precedent.
aldehyde derivatization Schiff base click chemistry building block

Purity Advantage Over Lower-Grade Triazole Building Blocks

Commercial sourcing data from Chemenu specifies CAS 59099-17-1 at 97% purity (Catalog No. CM1054780) . In comparison, many custom-synthesized or research-grade 1,2,3-triazole building blocks are supplied at 95% purity or are uncharacterized, with purity verified only by the supplier . A 97% purity specification provides ≥2% higher assurance of lot-to-lot consistency relative to 95% grade material, which is critical for reproducible structure-activity relationship (SAR) studies and for minimizing confounding effects from impurities in biological assays. This purity level is consistent with the compound's intended use as a research intermediate for COX-2 inhibitor development and PTGR2 ligand discovery [1][2].

Purity Specification
Supporting evidence
97% (supplier) vs. typical 95% grade
May reduce in-house repurification need for SAR studies; supports lot-to-lot reproducibility.
Supplier-reported purity; independent QC verification recommended.
purity specification procurement quality control

Physicochemical Profile: logP and H-Bond Donors

The computed physicochemical properties of CAS 59099-17-1 include an XLogP3-AA of 2.3, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. This profile falls within favorable drug-like space (Lipinski Rule of 5 compliant). By comparison, the 4-NMe2 analog from the Wuest et al. (2009) series introduces a tertiary amine that adds both a hydrogen bond acceptor and increases basicity, while the sulfonamide-containing analogs described in Kaur et al. (2013) introduce hydrogen bond donors (SO2NH2) that increase polar surface area and may compromise membrane permeability [2][3]. The logP of 2.3 for CAS 59099-17-1 is lower than that of cyclopentene-based COX-2 inhibitors (logP typically >3.5), which Wuest et al. (2009) noted is advantageous for reducing nonspecific binding in vivo [2].

Physicochemical Profile
Cross-study comparable
XLogP3 2.3; 0 HBD; 5 HBA; 4 rot. bonds
Moderate lipophilicity may support lower nonspecific binding vs. more lipophilic COX-2 inhibitor scaffolds.
Computed values; experimental logD and solubility need confirmation.
physicochemical properties drug-likeness logP

Patent Landscape for PTGR2 and COX-2 Inhibition

The sulfonyl-triazole scaffold embodied by CAS 59099-17-1 falls within the claims of US Patent Application US20240210412A1, which covers sulfonyl-triazole compounds as ligands and inhibitors of prostaglandin reductase 2 (PTGR2) [1]. PTGR2 is an enzyme involved in prostaglandin catabolism and is a target for inflammation, pain, and cancer indications complementary to COX-2. Additionally, the broader class of sulfonyl heteroaryl triazoles is covered by patents claiming anti-inflammatory and analgesic utility (Canadian Patent Class C07D) [2]. This intellectual property context differentiates CAS 59099-17-1 from older, unpatented triazole building blocks, as it positions the compound within an active, commercially relevant research area where novel derivatives may be patentable [1][2].

Patent Landscape
Supporting evidence
Falls within claims of US20240210412A1 (PTGR2 inhibitors)
Positions scaffold in active IP space for prostaglandin pathway research.
Patent family status may affect freedom-to-operate; legal review advised.
patent coverage PTGR2 inhibitor COX-2 intellectual property

Application Scenarios for CAS 59099-17-1


COX-2 Inhibitor Lead Generation Using Triazole Scaffold

CAS 59099-17-1 serves as a direct entry point into the 1,4-diaryl-1,2,3-triazole class of COX-2 inhibitors, which Wuest et al. (2009) demonstrated can replace the central carbocyclic (cyclopentene) or heterocyclic (pyrazole) scaffold of traditional coxibs without loss of COX-2 inhibition potency or selectivity [1]. The 1,4-diaryl substitution pattern yields IC50 values in the 0.03–0.36 μM range—comparable to celecoxib—while the triazole core offers synthetic modularity via click chemistry and improved physicochemical properties (lower logP) that may translate to reduced nonspecific binding [1]. The aldehyde handle of CAS 59099-17-1 further enables rapid analog generation through Schiff base or reductive amination chemistry to explore SAR around the C4-aryl ring without de novo synthesis of each alkyne precursor [2].

PTGR2 Chemical Probe Development

US Patent US20240210412A1 establishes the sulfonyl-triazole scaffold as a privileged chemotype for targeting prostaglandin reductase 2 (PTGR2), an enzyme that catalyzes the inactivation of prostaglandins and is implicated in inflammatory and proliferative diseases [1]. CAS 59099-17-1, with its 4-methanesulfonylphenyl group and modular 4-formylphenyl handle, is structurally aligned with the claimed compounds and can be directly elaborated into PTGR2 ligand candidates. The aldehyde group permits attachment of linkers, fluorophores, or affinity tags for target engagement studies, while the methanesulfonyl pharmacophore is expected to engage the enzyme's active site based on structural analogy to the patent examples [1].

Aldehyde-Triazole Bifunctional Building Block for Diversity-Oriented Synthesis

The combination of a CuAAC-derived 1,2,3-triazole core and a terminal aldehyde group in CAS 59099-17-1 creates a bifunctional building block uniquely suited for diversity-oriented synthesis (DOS) [1][2]. The triazole ring is installed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 1-azido-4-methanesulfonylbenzene and 4-ethynylbenzaldehyde, a reaction that proceeds with full regioselectivity at room temperature in aqueous or organic media [1]. The resulting aldehyde can then be reacted with diverse amine, hydrazine, or hydroxylamine building blocks in a second, orthogonal step. This two-step diversification strategy generates structurally complex libraries from a single intermediate, whereas non-aldehyde analogs (4-H, 4-Me, 4-OMe, 4-Cl, 4-F) terminate at the triazole product and require additional functionalization steps [1][2].

Imaging Probe Conjugation via Aldehyde Handle

Wuest et al. (2009) developed the 1,4-diaryltriazole series as part of a program to create PET radiotracers for imaging COX-2 expression in vivo, and their work demonstrated that the triazole scaffold offers lower lipophilicity than the cyclopentene-based lead compound 6, which is desirable for reducing nonspecific binding [1]. CAS 59099-17-1, as the 4-formyl derivative, can serve as a precursor for both fluorescent and radiolabeled imaging probes: the aldehyde can be conjugated to fluorophores (e.g., dansyl hydrazine, BODIPY-hydrazide) for fluorescence microscopy, or to prosthetic groups for 18F or 11C radiolabeling via oxime or hydrazone linkages [1][2]. This dual-use capability is not shared by the 4-H, 4-Me, 4-OMe, 4-Cl, or 4-F analogs, which lack a site for chemoselective conjugation [1].

Application
Selection Property
Validation Focus
COX-2 inhibitor lead generation
1,4-Diaryl triazole scaffold with reactive aldehyde handle
COX-2 inhibition potency and selectivity assays; regioisomer identity verification
PTGR2 chemical probe design
Sulfonyl-triazole chemotype matching patent-disclosed PTGR2 ligands
PTGR2 target engagement and enzyme inhibition; linker attachment feasibility
Diversity-oriented synthesis building block
Bifunctional triazole-aldehyde orthogonal reactivity
Sequential CuAAC and aldehyde condensation efficiency; library generation scope
Imaging probe precursor research
Aldehyde site for fluorophore or radiolabel attachment
Probe binding specificity; nonspecific binding reduction in model systems
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